

Navigating the Clear World of Plant Tissue Visualization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Micro-Clear	
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A Note on "Micro-Clear": Initial research indicates that the term "Micro-Clear" in the context of plant tissue clearing may be a misnomer, as commercially available products with this name are primarily associated with bioremediation and wastewater treatment. This document, therefore, focuses on established and widely used chemical methods for rendering plant tissues transparent, providing researchers, scientists, and drug development professionals with a comprehensive guide to achieving high-resolution, three-dimensional imaging of plant structures.

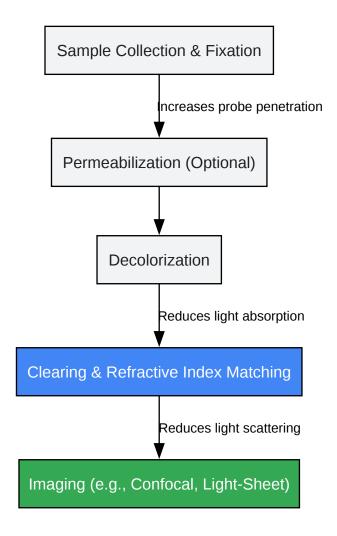
Introduction to Plant Tissue Clearing

Plant tissues, with their rigid cell walls, pigments, and diverse biomolecules, present significant challenges to microscopic imaging. Tissue clearing techniques overcome these obstacles by reducing light scattering and absorption, enabling deep imaging of intact plant organs without the need for traditional sectioning. These methods are invaluable for studying plant development, host-pathogen interactions, and the effects of chemical treatments in a three-dimensional context.

The general workflow for plant tissue clearing involves a series of chemical treatments to achieve optical transparency while preserving the structural integrity and, in many cases, the fluorescence of reporter proteins.

General Workflow for Plant Tissue Clearing





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Caption: A generalized workflow for plant tissue clearing, from sample preparation to imaging.

Key Tissue Clearing Methods and Protocols

Several methods have been developed and adapted for plant tissues, each with its own advantages and disadvantages. The choice of method often depends on the plant species, the specific organ being studied, and the need to preserve fluorescence.

ClearSee Method

ClearSee is a popular aqueous-based method known for its ability to preserve the fluorescence of proteins like GFP.[1] It is relatively simple and effective for a variety of plant species, including Arabidopsis thaliana.[1][2]



Principle: ClearSee utilizes a combination of xylitol for dehydration and refractive index (RI) matching, sodium deoxycholate for delipidation, and urea for hydration and clearing.[1]

Experimental Protocol (Arabidopsis thaliana seedlings):

- Fixation: Fix seedlings in 4% (w/v) paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 30 minutes at room temperature.[1][2]
- Washing: Wash the fixed seedlings three times with PBS.[2]
- Clearing: Incubate the seedlings in ClearSee solution at room temperature. Clearing is typically complete within 7 days.[1][2]
- Imaging: Mount the cleared samples in ClearSee solution for microscopic observation.

ClearSee Solution Recipe:

- 10% (w/v) Xylitol
- 15% (w/v) Sodium Deoxycholate
- 25% (w/v) Urea
- · Dissolved in distilled water.

TOMEI (Transparent Plant Organ Method for Imaging)

TOMEI is a rapid clearing method that uses 2,2'-thiodiethanol (TDE) for RI matching.[1] It is suitable for observing fluorescent proteins and various stains.[1] Two variations, TOMEI-I and TOMEI-II, differ in their fixative solutions.[1]

Principle: TDE serves as both a dehydrating and clearing agent, with an adjustable refractive index. This method is known for its speed compared to some other techniques.[3][4]

Experimental Protocol (General):

- Fixation:
 - TOMEI-I: Fix samples in acetic acid:ethanol (1:3) for several hours.[1]



- TOMEI-II: Fix samples in 4% PFA in PBS (pH 7.0) for several hours.[1]
- Washing: Wash the fixed samples with a suitable buffer (e.g., PBS).
- Clearing: Incubate the samples in a graded series of TDE solutions (e.g., 20%, 40%, 60%, 95% in water or PBS) for 1-3 hours each.[3][4]
- Imaging: Mount the cleared samples in 95% TDE for imaging.[4]

An improved version, iTOMEI, incorporates caprylyl sulfobetaine for better decolorization and an iohexol solution for a higher refractive index.[1]

Urea-Based Clearing

Urea-based clearing solutions are effective for deep imaging and are compatible with fluorescent probes and immunocytochemistry.[5][6] This method can significantly increase imaging depth.[5]

Principle: A high concentration of urea, in combination with glycerol and a detergent like Triton X-100, renders the tissue transparent.

Experimental Protocol (Nicotiana benthamiana leaves):

- Fixation: Fix leaf samples in 4% (w/v) PFA in PHEM buffer overnight at 4°C with gentle rotation.[5]
- Clearing: Incubate the fixed samples in the clearing solution for 1 to 3 weeks at 4°C with gentle rotation, checking weekly for transparency.[5]
- Imaging: Mount the cleared samples in the clearing solution for microscopy.

Urea-Based Clearing Solution Recipe:

- 6 M Urea
- 30% (v/v) Glycerol
- 0.1% (v/v) Triton X-100



• In PHEM buffer or sterile water.[5]

Comparison of Plant Tissue Clearing Methods

The selection of a clearing method is critical and depends on the specific research goals. The following table summarizes key characteristics of different methods based on available data.

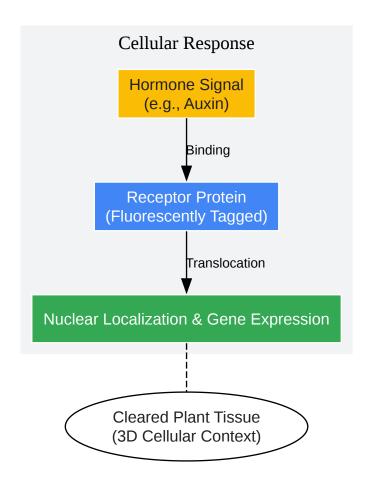


Method	Key Component s	Clearing Time	Fluorescen ce Preservatio n	Advantages	Disadvanta ges
ClearSee	Xylitol, Sodium Deoxycholate , Urea	Days to weeks[1][4]	Excellent[1] [7]	Good morphology preservation, compatible with fluorescent proteins.[7]	Can be slower than other methods.[4]
TOMEI/TDE	2,2'- thiodiethanol (TDE)	Hours[1][3]	Good[3]	Rapid clearing, adjustable refractive index.[3]	May cause some tissue shrinkage.[3]
Urea-Based	Urea, Glycerol, Triton X-100	Days to weeks[5]	Good[5]	Allows for deep imaging, compatible with immunostaining.[5]	Can be a lengthy process.[3][5]
Visikol	Proprietary	Not specified	Not specified	Replaces hazardous reagents like chloral hydrate.[8]	Proprietary formulation.
PEA- CLARITY	Acrylamide, PFA	Days to weeks[2]	Good	Hydrogel- based, provides structural support.	More complex protocol.[2]



Signaling Pathway Visualization in Cleared Tissue

Tissue clearing enables the visualization of signaling pathways in situ. For example, the localization of fluorescently tagged proteins involved in hormone signaling can be mapped throughout an entire organ.



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Caption: Visualizing a signaling pathway within the 3D context of cleared plant tissue.

Quantitative Data Summary

The effectiveness of tissue clearing can be quantified by measuring factors like fluorescence intensity and imaging depth.



Method Comparison	Parameter Measured	Results	Reference
ClearSee vs. TOMEI-II	Relative GFP Fluorescence Intensity	ClearSee generally shows higher fluorescence preservation than TOMEI-II.	[9]
Urea-Based Clearing	Imaging Depth	Increased imaging depth from ~100 μm (untreated) to >350 μm (cleared).	[5]
TDE Concentration	Light Transmission	Light transmission through tissue increases with higher concentrations of TDE.	[4]

Conclusion

While a specific product named "Micro-Clear" for plant tissue clearing is not readily identifiable in scientific literature, a variety of robust and well-documented methods are available to researchers. The choice of technique, from the rapid TDE-based protocols to the fluorescence-preserving ClearSee method, should be tailored to the specific experimental needs. By carefully selecting and optimizing a clearing protocol, scientists can unlock unprecedented views into the complex, three-dimensional world of plant biology.

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- To cite this document: BenchChem. [Navigating the Clear World of Plant Tissue Visualization: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176558#using-micro-clear-for-plant-tissue-clearing]

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